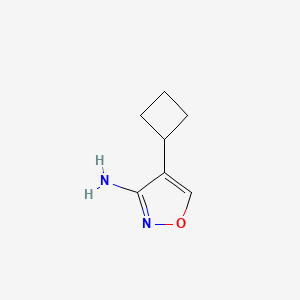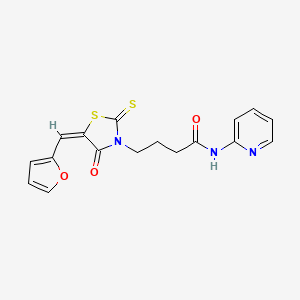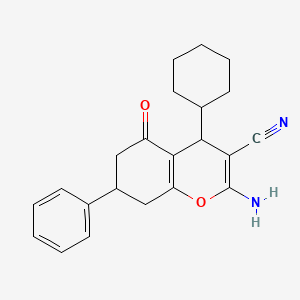
Biphenyl-2-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biphenyl-2-boronic acid pinacol ester is used as a key component in Suzuki-Miyaura cross-couplings . It enables the coupling of organoboronic acids that are sensitive to hydrolytic deboronation .
Synthesis Analysis
Pinacol boronic esters, including this compound, are highly valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters is not well developed, but catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported .Molecular Structure Analysis
The molecular formula of this compound is C18H21BO2 . The structure includes a biphenyl group attached to a boronic ester .Chemical Reactions Analysis
This compound is used in Suzuki–Miyaura cross-coupling reactions . This reaction involves the coupling of organoboronic acids that are sensitive to hydrolytic deboronation .Physical And Chemical Properties Analysis
This compound appears as a cream-colored crystalline powder . It has a melting point between 79.0-85.0°C . It is insoluble in water but soluble in organic solvents .Scientific Research Applications
Synthesis of Biaryls and Heterobiaryls Biphenyl-2-boronic acid pinacol ester plays a significant role in the synthesis of biaryls and heterobiaryls. This process bypasses the instability of boronic acids by forming pinacol boronate esters through iridium-catalyzed C-H borylation of heteroarenes and fluoroarenes. These boronates, stable in solid form or solution, couple with aryl halides using palladium catalysts, facilitating the production of biaryl and heteroaryl products (Robbins & Hartwig, 2012).
Olefin Cross-Metathesis/Suzuki–Miyaura Reactions Alkenyl phenylboronic acid pinacol esters, synthesized through olefin cross-metathesis of vinylphenylboronic acid pinacol ester derivatives, are involved in Suzuki–Miyaura reactions. These reactions yield a diverse array of biarylethyl aryl and biarylethyl cycloalkyl derivatives, showcasing the versatility of pinacol boronate esters in organic synthesis (Baltus et al., 2013).
Analytical Challenges and Method Development Analyzing pinacolboronate esters, especially in the context of pharmaceutical development, poses unique analytical challenges due to their tendency to hydrolyze into boronic acids. Conventional analytical methods like GC and normal-phase HPLC are unsuitable due to the nonvolatility and poor solubility of the resulting boronic acids. Innovative methods involving non-aqueous and aprotic diluents, along with highly basic mobile phases (pH 12.4) and ion pairing reagents, have been developed to address these challenges (Zhong et al., 2012).
Direct Synthesis of Boronic Acid Pinacol Esters The heterogeneously catalyzed direct synthesis of boronic acid pinacol esters has been explored using a range of aryl halides and bis(pinacolato)diboron over the SiliaCat diphenylphosphine palladium(II) catalyst. This method provides a new selective route for accessing a diverse set of boronic acid pinacol esters, proving valuable in various synthesis applications (Pandarus et al., 2014).
Mechanism of Action
Target of Action
The primary target of Biphenyl-2-boronic acid pinacol ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
this compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of organoboronic acids that are sensitive to hydrolytic deboronation . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
It’s known that the compound is insoluble in water but soluble in organic solvents . This solubility profile can impact the compound’s bioavailability.
Result of Action
The molecular effect of this compound’s action is the formation of new carbon-carbon bonds . On a cellular level, this can lead to the synthesis of complex organic compounds .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound is stable under recommended storage conditions, but it should be kept away from strong oxidizing agents .
Safety and Hazards
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BO2/c1-17(2)18(3,4)21-19(20-17)16-13-9-8-12-15(16)14-10-6-5-7-11-14/h5-13H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXWQEUBHZKNMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
914675-52-8 |
Source


|
| Record name | 2-([1,1'-biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2721546.png)


![(2-[2-(2-Aminoethoxy)phenoxy]ethyl)amine dihydrochloride](/img/no-structure.png)
![N-(4-chlorophenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2721555.png)




![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2721561.png)

![1-(4-fluorophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2721565.png)
![[(2-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2721566.png)
